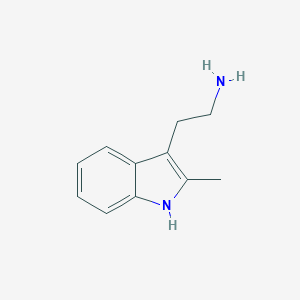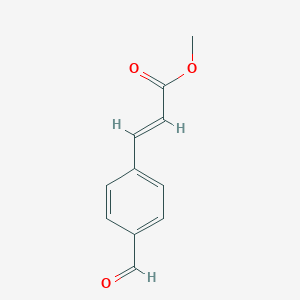
3-(环丙基甲氧基)-4-(二氟甲氧基)苯甲酸
概述
描述
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, also known as CPF-DMB, is a synthetic compound that has recently become a subject of scientific research due to its potential applications in the laboratory. CPF-DMB is a versatile compound that can be used in a variety of different experiments and applications, ranging from biochemical and physiological effects to synthetic methods and future directions.
科学研究应用
羧酸衍生物的合成和应用
Tjahjono 等人 (2022) 讨论了 2-((3-(氯甲基)-苯甲酰)氧基)苯甲酸的合成、表征和应用,强调了其作为传统药物(如乙酰水杨酸 (ASA))的替代品的潜力。该化合物的 COX-2 特异性、毒性特征和抗炎活性使其成为药物开发的有希望的候选者。这篇综述强调了羧酸衍生物的结构修饰在增强生物活性和治疗潜力中的重要性 (Tjahjono 等人, 2022)。
羧酸衍生物的稳定性和降解
Barchańska 等人 (2019) 研究了合成三酮除草剂尼替西农及其副产物的稳定性和降解过程。该研究采用液相色谱-质谱联用 (LC-MS/MS) 鉴定降解产物并评估其在不同条件下的稳定性。这项研究提供了有关羧酸衍生物的环境和健康相关方面的信息,有助于更好地了解其潜在风险和益处 (Barchańska 等人, 2019)。
羧酸衍生物的生物活性
Mao 等人 (2019) 探讨了苯甲酸作为食品和饲料添加剂的用途,特别关注其调节肠道功能的能力。本文讨论了苯甲酸对肠道健康各个方面的影响,包括消化、吸收和屏障功能,根据给药水平强调了其潜在益处和风险。这项研究强调了羧酸衍生物在健康和营养中的多方面作用 (Mao 等人, 2019)。
属性
IUPAC Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFDIFLMMLWKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368468 | |
| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | |
CAS RN |
162401-62-9 | |
| Record name | 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid in pharmaceutical chemistry?
A: 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid is a crucial building block in the synthesis of Roflumilast [, ]. Roflumilast is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory responses. This selectivity makes Roflumilast a valuable therapeutic agent for treating inflammatory diseases like COPD and asthma.
Q2: The provided research papers highlight several methods for synthesizing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. What are the key differences and advantages of these approaches?
A: Several synthetic routes to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid are described. Some methods utilize multi-step processes involving alkylation, hydroxylation, and oxidation reactions [, , ]. One study emphasizes a copper-catalyzed hydroxylation step as a key innovation []. These different approaches offer advantages in terms of yield, cost-effectiveness, and environmental impact. For example, the preparation method described in [] boasts good reaction selectivity, high yield, and the use of low-cost reagents, making it suitable for industrial production.
Q3: How does the structure of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid contribute to its role as an intermediate in Roflumilast synthesis?
A: The structure of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid features a carboxylic acid group, which is essential for the subsequent amide coupling reaction in the final steps of Roflumilast synthesis [, ]. Additionally, the cyclopropylmethoxy and difluoromethoxy substituents likely contribute to the overall pharmacological profile of Roflumilast, although further SAR studies are needed to confirm their specific roles.
Q4: Beyond its role in Roflumilast synthesis, has 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid demonstrated any intrinsic biological activity?
A: While primarily known as a Roflumilast precursor, one study demonstrated that 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid itself exhibits inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation, a process implicated in pulmonary fibrosis []. This finding suggests potential therapeutic applications of the compound beyond its role as a synthetic intermediate.
Q5: What are the future directions for research on 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid?
A: Future research directions could involve optimizing existing synthetic methods to improve yield, reduce cost, and minimize environmental impact [, , ]. Further exploration of the compound's intrinsic biological activity, particularly its anti-fibrotic properties, is warranted []. Additionally, investigating structure-activity relationships by modifying the cyclopropylmethoxy and difluoromethoxy substituents could reveal analogs with enhanced potency, selectivity, or pharmacokinetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


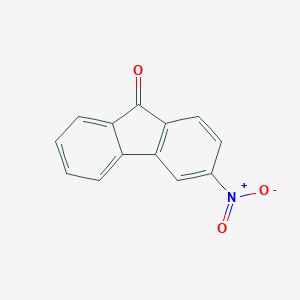
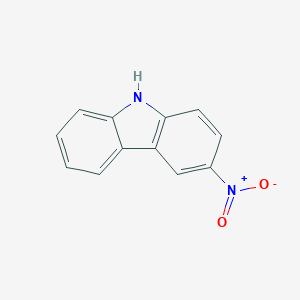

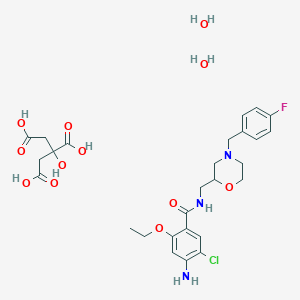
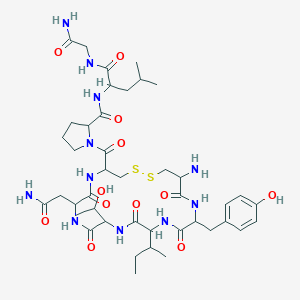
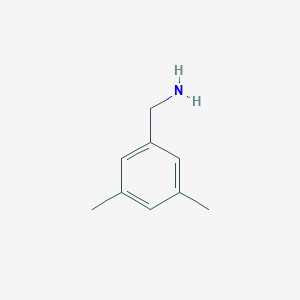



![Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B130796.png)
